1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
Overview
Description
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is a complex organic compound that features a benzofuran moiety, a benzotriazole ring, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of Benzotriazole Derivative: The benzotriazole moiety can be synthesized by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with the benzotriazole derivative in the presence of a base such as triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzofuran and benzotriazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran and benzotriazole derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the bioactive nature of benzofuran and benzotriazole moieties.
Materials Science: It can be used in the development of organic semiconductors or as a component in photovoltaic cells.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in metal coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea involves its interaction with biological targets such as enzymes or receptors. The benzofuran and benzotriazole rings can interact with hydrophobic pockets, while the thiourea linkage can form hydrogen bonds with amino acid residues. This compound can modulate the activity of enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
- 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
Uniqueness
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its hydrophobic interactions and overall biological activity. This subtle difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-2-15-7-10-18(11-8-15)29-27-19-12-9-17(14-20(19)28-29)25-24(32)26-23(30)22-13-16-5-3-4-6-21(16)31-22/h3-14H,2H2,1H3,(H2,25,26,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRTZGLWQZPOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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